Cas no 2229334-24-9 (tert-butyl 4-(3-hydroxypyrrolidin-3-yl)methyl-1H-imidazole-1-carboxylate)

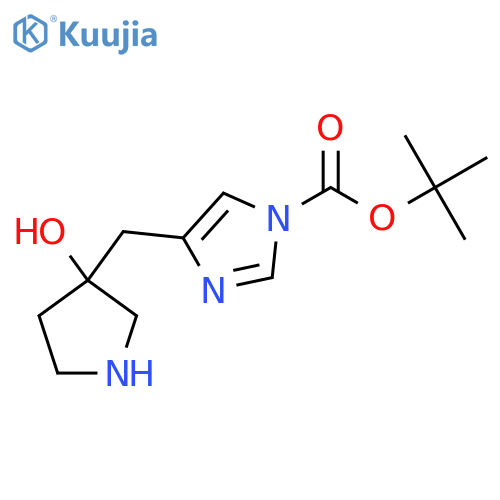

2229334-24-9 structure

商品名:tert-butyl 4-(3-hydroxypyrrolidin-3-yl)methyl-1H-imidazole-1-carboxylate

tert-butyl 4-(3-hydroxypyrrolidin-3-yl)methyl-1H-imidazole-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 4-(3-hydroxypyrrolidin-3-yl)methyl-1H-imidazole-1-carboxylate

- tert-butyl 4-[(3-hydroxypyrrolidin-3-yl)methyl]-1H-imidazole-1-carboxylate

- EN300-1895070

- 2229334-24-9

-

- インチ: 1S/C13H21N3O3/c1-12(2,3)19-11(17)16-7-10(15-9-16)6-13(18)4-5-14-8-13/h7,9,14,18H,4-6,8H2,1-3H3

- InChIKey: NBFMZVOYFXJDNM-UHFFFAOYSA-N

- ほほえんだ: OC1(CC2=CN(C(=O)OC(C)(C)C)C=N2)CNCC1

計算された属性

- せいみつぶんしりょう: 267.15829154g/mol

- どういたいしつりょう: 267.15829154g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 343

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 76.4Ų

tert-butyl 4-(3-hydroxypyrrolidin-3-yl)methyl-1H-imidazole-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1895070-10.0g |

tert-butyl 4-[(3-hydroxypyrrolidin-3-yl)methyl]-1H-imidazole-1-carboxylate |

2229334-24-9 | 10g |

$6390.0 | 2023-05-23 | ||

| Enamine | EN300-1895070-5.0g |

tert-butyl 4-[(3-hydroxypyrrolidin-3-yl)methyl]-1H-imidazole-1-carboxylate |

2229334-24-9 | 5g |

$4309.0 | 2023-05-23 | ||

| Enamine | EN300-1895070-0.5g |

tert-butyl 4-[(3-hydroxypyrrolidin-3-yl)methyl]-1H-imidazole-1-carboxylate |

2229334-24-9 | 0.5g |

$1426.0 | 2023-09-18 | ||

| Enamine | EN300-1895070-5g |

tert-butyl 4-[(3-hydroxypyrrolidin-3-yl)methyl]-1H-imidazole-1-carboxylate |

2229334-24-9 | 5g |

$4309.0 | 2023-09-18 | ||

| Enamine | EN300-1895070-0.1g |

tert-butyl 4-[(3-hydroxypyrrolidin-3-yl)methyl]-1H-imidazole-1-carboxylate |

2229334-24-9 | 0.1g |

$1307.0 | 2023-09-18 | ||

| Enamine | EN300-1895070-0.05g |

tert-butyl 4-[(3-hydroxypyrrolidin-3-yl)methyl]-1H-imidazole-1-carboxylate |

2229334-24-9 | 0.05g |

$1247.0 | 2023-09-18 | ||

| Enamine | EN300-1895070-2.5g |

tert-butyl 4-[(3-hydroxypyrrolidin-3-yl)methyl]-1H-imidazole-1-carboxylate |

2229334-24-9 | 2.5g |

$2912.0 | 2023-09-18 | ||

| Enamine | EN300-1895070-1g |

tert-butyl 4-[(3-hydroxypyrrolidin-3-yl)methyl]-1H-imidazole-1-carboxylate |

2229334-24-9 | 1g |

$1485.0 | 2023-09-18 | ||

| Enamine | EN300-1895070-10g |

tert-butyl 4-[(3-hydroxypyrrolidin-3-yl)methyl]-1H-imidazole-1-carboxylate |

2229334-24-9 | 10g |

$6390.0 | 2023-09-18 | ||

| Enamine | EN300-1895070-0.25g |

tert-butyl 4-[(3-hydroxypyrrolidin-3-yl)methyl]-1H-imidazole-1-carboxylate |

2229334-24-9 | 0.25g |

$1366.0 | 2023-09-18 |

tert-butyl 4-(3-hydroxypyrrolidin-3-yl)methyl-1H-imidazole-1-carboxylate 関連文献

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

2229334-24-9 (tert-butyl 4-(3-hydroxypyrrolidin-3-yl)methyl-1H-imidazole-1-carboxylate) 関連製品

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 61389-26-2(Lignoceric Acid-d4)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬